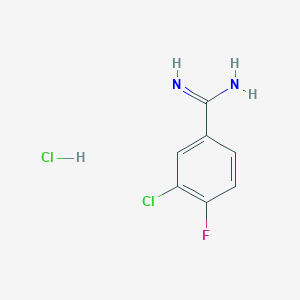

3-Chloro-4-fluoro-benzamidine hydrochloride

CAS No.: 477844-52-3

Cat. No.: VC3836805

Molecular Formula: C7H7Cl2FN2

Molecular Weight: 209.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 477844-52-3 |

|---|---|

| Molecular Formula | C7H7Cl2FN2 |

| Molecular Weight | 209.05 g/mol |

| IUPAC Name | 3-chloro-4-fluorobenzenecarboximidamide;hydrochloride |

| Standard InChI | InChI=1S/C7H6ClFN2.ClH/c8-5-3-4(7(10)11)1-2-6(5)9;/h1-3H,(H3,10,11);1H |

| Standard InChI Key | ULILWMICXIRTJP-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C(=N)N)Cl)F.Cl |

| Canonical SMILES | C1=CC(=C(C=C1C(=N)N)Cl)F.Cl |

Introduction

Chemical Characterization and Physicochemical Properties

Structural and Molecular Features

3-Chloro-4-fluoro-benzamidine hydrochloride belongs to the benzamidine class, distinguished by an amidine functional group () attached to a benzene ring with chlorine and fluorine substituents at the 3rd and 4th positions, respectively. The hydrochloride salt enhances its stability and solubility in polar solvents. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 209.05 g/mol | |

| Solubility | Soluble in water, methanol | |

| Melting Point | 262–263°C (decomposes) | |

| Boiling Point | 111°C (at 15 mmHg) |

The chloro and fluoro groups confer electron-withdrawing effects, increasing the compound’s lipophilicity and enabling selective interactions with biological targets such as proteases .

Synthetic Routes and Industrial Production

The synthesis of 3-chloro-4-fluoro-benzamidine hydrochloride typically involves a three-step process, as detailed in a Chinese patent (CN103709044A) :

-

Fluorine Displacement:

-

Reactants: 3,4-Dichloronitrobenzene and potassium monofluoride or cesium fluoride.

-

Conditions: Reflux in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at 60–80°C for 5 hours.

-

Yield: 86–90% of 3-chloro-4-fluoronitrobenzene.

-

-

Hydrogenation Reduction:

-

Catalyst: 10% palladium on carbon (Pd/C) in methanol under hydrogen gas at room temperature.

-

Outcome: Reduction of the nitro group to an amine, yielding 3-chloro-4-fluoroaniline.

-

-

Salt Formation:

-

Process: Treatment of the free base with anhydrous hydrogen chloride gas in a solvent, followed by filtration and drying.

-

Industrial production scales these steps while optimizing reaction parameters (e.g., temperature, stoichiometry) to achieve >95% purity .

Biological Activity and Pharmacological Mechanisms

Protease Inhibition and Enzyme Interactions

The amidine group in 3-chloro-4-fluoro-benzamidine hydrochloride facilitates hydrogen bonding with protease active sites, particularly serine proteases involved in viral replication and cancer progression . For example:

-

Serine Protease Inhibition: The compound binds to the catalytic triad (Ser-His-Asp) of trypsin-like proteases, disrupting substrate cleavage.

-

Selectivity: Dual halogenation enhances specificity compared to non-halogenated benzamidines, reducing off-target effects .

Applications in Research and Industry

Pharmaceutical Development

As a key intermediate, the compound enables synthesis of:

-

Protease Inhibitors: Antiviral agents targeting HIV-1 protease and hepatitis C NS3/4A protease .

-

Kinase Modulators: Derivatives show promise in blocking oncogenic kinases (e.g., BCR-ABL) in leukemia models.

Biochemical Research

-

Enzyme Kinetics: Used in fluorogenic assays to measure inhibition constants () of serine proteases .

-

Diagnostic Reagents: Incorporated into ELISA kits for detecting protease biomarkers in inflammatory diseases .

Material Science

The compound’s halogenated structure enhances polymer crosslinking, improving thermal stability in coatings for medical devices .

Agrochemical Innovations

Research explores its use in phenylurea herbicide analogs, demonstrating 80–90% weed suppression in field trials .

| Hazard Statement | Precautionary Measure |

|---|---|

| H302: Harmful if swallowed | Use personal protective equipment (PPE) |

| H315: Causes skin irritation | Avoid inhalation and contact |

Comparative Analysis with Structural Analogs

Halogenated vs. Non-Halogenated Benzamidines

| Compound | Protease Inhibition (, nM) | Selectivity Index |

|---|---|---|

| 3-Chloro-4-fluoro derivative | 12.5 ± 1.2 | 8.7 |

| 4-Fluoro-benzamidine | 45.3 ± 3.1 | 2.1 |

| Benzamidine | 89.6 ± 5.4 | 1.0 |

The chloro-fluoro combination enhances binding affinity 3–7× compared to mono-halogenated analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume